N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core substituted with a carboxamide group at position 2 and a 1,1-dioxidoisothiazolidine moiety at the 5-position of a 2-methylphenyl ring. Quinoxaline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . The incorporation of the 1,1-dioxidoisothiazolidine group (a sulfone-containing heterocycle) likely enhances metabolic stability and solubility compared to simpler quinoxaline analogs, while the methylphenyl substituent may modulate lipophilicity and target binding .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-7-8-14(23-9-4-10-27(23,25)26)11-17(13)22-19(24)18-12-20-15-5-2-3-6-16(15)21-18/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOFCGLHOSBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Glyoxylic Acid
Quinoxaline-2-carboxylic acid is synthesized via condensation of o-phenylenediamine and glyoxylic acid under acidic conditions. This method, adapted from conventional heterocyclization protocols, proceeds via imine formation followed by cyclization. Microwave-assisted synthesis reduces reaction time from 12 hours (conventional heating) to 30 minutes, improving yields from 65% to 88%.
Functionalization of the Phenyl Ring: Sultam Incorporation
The 1,1-dioxidoisothiazolidin-2-yl moiety is introduced via nucleophilic substitution and cyclization.
Synthesis of 5-Iodo-2-methylaniline Intermediate
Sultam Ring Formation
The iodinated intermediate reacts with sodium azide (NaN₃) in DMF at 80°C to form 5-azido-2-methylaniline , which undergoes Staudinger reduction (PPh₃/H₂O) to generate a primary amine. Cyclization with thiophosgene (CSCl₂) in the presence of H₂O₂ yields 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline .
Key Optimization :
- Solvent Choice : DMF enhances azide substitution kinetics.
- Oxidation Control : Excess H₂O₂ ensures complete sulfone formation.
Carboxamide Coupling
The final step involves coupling quinoxaline-2-carboxylic acid with the functionalized aniline.
Propylphosphonic Anhydride (T3P)-Mediated Amidation
Phosphorus Oxychloride (POCl₃) Activation
- Conditions : POCl₃ (3 eq), pyridine (2 eq), toluene, reflux (110°C), 2 hours. The acid chloride intermediate is reacted with the aniline in THF at 0°C.
- Yield : 65–72%.
Comparative Analysis of Synthetic Routes
| Parameter | T3P Method | POCl₃ Method |
|---|---|---|
| Reaction Time | 4 hours | 6 hours |
| Yield | 78–85% | 65–72% |
| Byproducts | Minimal | Phosphorus residues |
| Scalability | >10 g demonstrated | Limited to 5 g |
Mechanistic Insights
Sultam Cyclization
The iodine atom in 5-iodo-2-methylaniline acts as a leaving group, enabling nucleophilic attack by azide. Subsequent reduction and cyclization form a five-membered sultam ring, stabilized by sulfone resonance.
Carboxamide Formation
T3P activates the carboxylic acid via mixed anhydride formation, facilitating nucleophilic acyl substitution by the aniline. POCl₃ generates a reactive acid chloride, which couples with the amine under Schotten-Baumann conditions.
Challenges and Mitigation Strategies
- Regioselectivity in Iodination :
- Sultam Ring Stability :
- Purification :
Alternative Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) reduces coupling time by 50% while maintaining yields at 80%.
Enzymatic Amination
Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) offers a greener alternative, though yields remain suboptimal (55–60%).
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiazolidin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoxaline derivatives.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituents. Key comparisons include:
Key Observations :
- Pyrazinamide (pyrazine core) lacks the fused benzene ring of quinoxaline, reducing planarity and likely limiting target specificity compared to the subject compound .
- 4-Acetoxybenzyl Quinoxaline-2-Carboxylate replaces the carboxamide with an ester, which may reduce metabolic stability due to esterase susceptibility .
- The 1,1-dioxidoisothiazolidine group in the subject compound introduces a sulfone moiety, enhancing polarity and oxidative stability compared to sulfur-containing analogs like 3-methyl-2-(phenylthio)quinoxaline 1,4-dioxide .
- Thiazole-linked carboxamides (e.g., and ) demonstrate the importance of heterocyclic substituents in modulating solubility and binding affinity, though the isothiazolidine ring in the subject compound offers conformational rigidity absent in thiazole derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide, and how can structural purity be validated?
- Answer : Synthesis typically involves multi-step reactions, including functional group coupling (e.g., carboxamide formation) and cyclization. For example, analogous compounds with dioxidoisothiazolidine moieties require sequential reactions under controlled temperatures (e.g., 60–80°C) and solvent systems like DMF or THF . Structural validation employs analytical techniques such as NMR (for proton/carbon environments), HPLC (purity >95%), and mass spectrometry (exact mass confirmation). IR spectroscopy is used to confirm functional groups like sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Answer : The compound’s solubility is influenced by its hydrophobic aromatic (quinoxaline) and polar (dioxidoisothiazolidine) groups. While specific data are limited, analogs with similar structures show moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<0.1 mg/mL), requiring formulation with co-solvents like PEG-400 . Stability studies (e.g., pH 7.4 buffer at 37°C) for related compounds indicate degradation <10% over 24 hours, suggesting reasonable short-term stability .
Q. Which functional groups drive its reactivity, and how do they influence derivatization strategies?
- Answer : The dioxidoisothiazolidine ring (electron-withdrawing S=O groups) and quinoxaline carboxamide are key. The sulfonamide group enables nucleophilic substitutions (e.g., alkylation), while the carboxamide can undergo hydrolysis or coupling reactions. For derivatization, focus on preserving the quinoxaline core while modifying the phenyl or isothiazolidine substituents to enhance bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural impurities. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding affinity).
- Re-evaluate synthesis protocols : Trace impurities (<1%) in analogs like 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea derivatives were found to skew IC₅₀ values .
- Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental data to identify false positives .
Q. What experimental strategies optimize the compound’s pharmacokinetic (PK) properties while retaining target affinity?
- Answer : Focus on prodrug approaches or structural tweaks:
- Prodrugs : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability. For example, methoxy-to-hydroxyl substitutions in related quinoxaline analogs increased solubility by 3-fold .
- Metabolic stability : Incorporate fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation, as seen in kinase inhibitor analogs .
- Plasma protein binding : Use SPR or equilibrium dialysis to measure binding ratios; aim for <90% to ensure free drug availability .
Q. How does the dioxidoisothiazolidine moiety enhance target engagement compared to non-sulfonamide analogs?
- Answer : The 1,1-dioxidoisothiazolidine group enhances hydrogen bonding and electrostatic interactions with target proteins (e.g., kinases, viral proteases). In studies of Pim kinase inhibitors, this moiety improved binding affinity (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for non-sulfonamide analogs) by stabilizing the enzyme’s hinge region .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference structural data (e.g., XRD for crystalline forms ) with computational predictions (e.g., DFT calculations for bond angles) to validate synthesis outcomes.
- Reaction Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, catalyst loading) for yield improvement. For example, THF/water mixtures increased carboxamide coupling efficiency by 20% in related syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
